molecular formula C29H58O B1471442 14-Nonacosanone CAS No. 34394-11-1

14-Nonacosanone

Cat. No.: B1471442
CAS No.: 34394-11-1
M. Wt: 422.8 g/mol
InChI Key: GHPAPAWCGDETKG-UHFFFAOYSA-N
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Description

Role of Alkane Precursors and P450-Mediated Hydroxylation

The biosynthesis of 14-Nonacosanone begins with long-chain alkanes, which are themselves products of the decarbonylation pathway in wax biosynthesis. oup.comnih.govresearchgate.net A key step in the conversion of these alkanes is hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. oup.comresearchgate.net These enzymes are a large superfamily of heme-containing proteins that facilitate a wide variety of mono-oxygenation and hydroxylation reactions in plant metabolism. researchgate.netnih.gov In the context of wax biosynthesis, specific P450 enzymes act as midchain alkane hydroxylases, introducing a hydroxyl group onto the alkane backbone. oup.comnih.gov This hydroxylation is a critical prerequisite for the subsequent formation of secondary alcohols and ketones. oup.comnih.govnih.gov

Enzymatic Conversion Processes (e.g., Cytochrome P450 Enzymes, CYP96A15)

A specific cytochrome P450 enzyme, identified as CYP96A15 (also known as MAH1), has been characterized as the midchain alkane hydroxylase responsible for the formation of secondary alcohols and ketones in the stem cuticular wax of Arabidopsis thaliana. oup.comnih.govnih.govresearchgate.net Research has shown that this enzyme catalyzes the hydroxylation of alkanes to form secondary alcohols. oup.comnih.gov It is also suggested that MAH1 may be involved in a second oxidation step, converting the secondary alcohols into the corresponding ketones, such as this compound. nih.govresearchgate.net

Studies on mah1 mutant lines in Arabidopsis demonstrated a significant reduction or complete absence of secondary alcohols and ketones in their stem wax, with a corresponding increase in alkane content. nih.govnih.gov Conversely, overexpression of the MAH1 gene led to the ectopic accumulation of secondary alcohols and ketones in leaf wax, where they are normally found in only trace amounts. nih.govresearchgate.net This provides strong evidence for the central role of CYP96A15 in this specific biosynthetic pathway. nih.gov

Another related cytochrome P450, CYP96B5 (WSL5) in rice, has been shown to hydroxylate alkanes to produce primary alcohols, which are also components of cuticular wax. nih.govresearchgate.net While not directly producing this compound, this highlights the functional diversity within the CYP96 family in plant wax biosynthesis.

Relationship to Very Long-Chain Fatty Acid Elongation Pathways

The alkane precursors for this compound synthesis are derived from very-long-chain fatty acids (VLCFAs). rroij.comresearchgate.net The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a fatty acid elongase (FAE) complex. researchgate.net This complex sequentially adds two-carbon units to a growing acyl chain in a four-step process: condensation, reduction, dehydration, and a second reduction. researchgate.netbiomolther.org

The initial and rate-limiting step is catalyzed by β-ketoacyl-CoA synthase (KCS). rroij.comresearchgate.net Genes such as KCS1, KCS2, and KCS6 are crucial for producing the VLCFAs that serve as precursors for cuticular wax components. rroij.com The products of the FAE pathway, VLCFAs with chain lengths typically ranging from C20 to C34, are the substrates for the subsequent decarbonylation pathway that generates long-chain alkanes, and ultimately, through the action of enzymes like CYP96A15, secondary alcohols and ketones including this compound. nih.govrroij.combiomolther.orgmdpi.com

Properties

CAS No.

34394-11-1

Molecular Formula

C29H58O

Molecular Weight

422.8 g/mol

IUPAC Name

nonacosan-14-one

InChI

InChI=1S/C29H58O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-29(30)27-25-23-21-19-17-14-12-10-8-6-4-2/h3-28H2,1-2H3

InChI Key

GHPAPAWCGDETKG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCC

Origin of Product

United States

Formation in Thermally Altered Organic Matter

Ketonic Decarboxylation Reactions of Fatty Acids

The primary mechanism for the formation of this compound in thermally altered organic matter is the ketonic decarboxylation of fatty acids. researchgate.netresearchgate.net This reaction occurs at elevated temperatures, typically above 300°C, and involves the condensation of two fatty acid molecules. cardiff.ac.ukscielo.br During this process, a ketone is formed, along with the release of carbon dioxide and water. scielo.br The resulting ketone can be symmetrical or asymmetrical, depending on the precursor fatty acids involved. researchgate.netscielo.br

This process has been observed in various experimental settings, including the heating of cow bone fat and in archaeological pottery, indicating its significance as a biomarker for the heating of animal fats. researchgate.netcardiff.ac.uk The presence of long-chain ketones like this compound in archaeological sediments can, therefore, provide evidence of past human activities involving the use of fire and the processing of animal products. researchgate.net

Comparative Abundance with Positional Isomers (e.g., 15-Nonacosanone, 13-Nonacosanone)

Precursor Fatty Acid Specificity (e.g., C16:0 and C14:0 Fatty Acids)

The specific structure of the resulting ketone is determined by the chain lengths of the precursor fatty acids. This compound (a C29 ketone) is formed from the ketonic decarboxylation reaction between a C16:0 fatty acid (palmitic acid) and a C14:0 fatty acid (myristic acid). researchgate.net

The relative abundance of different long-chain ketones in a sample can provide insights into the original fatty acid composition of the source material. researchgate.net For instance, marine mammal fat is rich in both C16:0 and C14:0 fatty acids, and its heating can lead to the formation of this compound, as well as 14-heptacosanone (B129303) (from two C14:0 fatty acids) and 16-hentriacontanone (B1678345) (from two C16:0 fatty acids). researchgate.net In contrast, the heating of cow fat, which has a different fatty acid profile, primarily yields other ketones like 16-hentriacontanone and 16-tritriacontanone. researchgate.net

Biosynthetic and Formation Pathways of 14 Nonacosanone

Pathways in Other Biological Systems (e.g., Microbial Metabolism, Insect Pheromone Precursors)

While the direct biosynthetic pathway for 14-nonacosanone is not extensively detailed in scientific literature, its formation can be inferred from established pathways for analogous long-chain ketones in bacteria and as insect pheromone precursors. These biological systems utilize fatty acid metabolism as a foundational framework, modifying it to produce a diverse array of specialized molecules, including large ketones.

Microbial Biosynthesis of Long-Chain Ketones

Certain bacteria are capable of synthesizing long-chain hydrocarbons and ketones through a pathway involving a set of enzymes encoded by the ole gene cluster. nih.gov The key enzyme, OleA, catalyzes a head-to-head Claisen condensation of two fatty acyl-CoA molecules to form a β-keto acid intermediate. asm.org Subsequent enzymatic steps, including reduction and decarboxylation, can lead to the formation of a long-chain ketone. asm.orgfrontiersin.org

Research has shown that expressing the oleA gene from Stenotrophomonas maltophilia in host bacteria like Shewanella oneidensis or Escherichia coli results in the production of a variety of long-chain ketones, ranging from 26 to 30 carbons in length. nih.govasm.org This process demonstrates a plausible mechanism for the formation of this compound, which would theoretically involve the condensation of a 14-carbon (myristoyl-CoA) and a 15-carbon (pentadecanoyl-CoA) fatty acid precursor.

Another microbial pathway for ketone synthesis involves the β-oxidation cycle. google.com Metabolic engineering of E. coli has demonstrated that by modifying the β-oxidation pathway to allow for the accumulation of β-ketoacyl-CoA thioesters, these intermediates can be hydrolyzed by a thioesterase, such as FadM, to produce β-keto acids. frontiersin.orgnih.gov These β-keto acids can then spontaneously decarboxylate to yield methyl ketones. frontiersin.orgosti.gov While this pathway primarily produces methyl ketones (where the carbonyl group is at the C-2 position), it highlights the microbial capacity to divert fatty acid metabolism towards ketone production. nih.gov

Table 1: Key Research Findings in Microbial Ketone Biosynthesis
Organism/SystemKey Gene/EnzymePathway PrincipleProductsReference
Shewanella oneidensis (recombinant)OleA from Stenotrophomonas maltophiliaHead-to-head condensation of fatty acyl-CoAsA mixture of long-chain ketones (C26-C30) and hydrocarbons nih.gov
Escherichia coli (engineered)FadM (thioesterase), modified β-oxidation pathwayHydrolysis of β-ketoacyl-CoA intermediates from β-oxidationMethyl ketones (e.g., C11, C13, C15) nih.govgenscript.com
Shewanella oneidensisole gene cluster (OleA, OleB, OleC, OleD)Head-to-head condensation, reduction, and decarboxylationLong-chain olefinic hydrocarbons; ketones produced if pathway is interrupted (e.g., oleC deletion) nih.govasm.org

Formation as an Insect Pheromone Precursor

Many insect pheromones are derived from fatty acid metabolism, often involving the modification of very-long-chain cuticular hydrocarbons (CHCs). slu.se The biosynthesis of long-chain ketones as pheromones is well-documented in certain species, providing a clear model for the formation of compounds like this compound.

A prominent example is the biosynthesis of the contact sex pheromone in the female German cockroach, Blattella germanica. The pheromone consists of several components, including 3,11-dimethyl-2-nonacosanone, a C29 methyl ketone. naturalsciences.beoup.com Research has shown that this ketone is not synthesized directly but is formed via the oxidation of its corresponding hydrocarbon precursor, 3,11-dimethylnonacosane. nih.govncsu.edu The biosynthetic sequence begins with fatty acid synthesis, where methylmalonyl-CoA is used as a primer to create the methyl-branched structure. ncsu.edu The resulting fatty acid is elongated to a very-long-chain acyl-CoA, which is then converted to the C29 hydrocarbon. The final steps involve the hydroxylation of this hydrocarbon at the C-2 position to form an alcohol intermediate (3,11-dimethylnonacosan-2-ol), which is subsequently oxidized to the final ketone pheromone. nih.govncsu.edu This terminal oxidation is a crucial, sex-specific step regulated by juvenile hormone. nih.gov

This pathway, involving the oxidation of a pre-formed alkane, represents a likely route for the biosynthesis of this compound in biological systems where it may function as a pheromone or precursor. In this scenario, the precursor would be the straight-chain alkane, n-nonacosane, which would undergo hydroxylation at the 14th carbon, followed by oxidation to form this compound. This mechanism is also observed in plants, where secondary alcohols and ketones found in cuticular wax are known to be derived from the oxidation of long-chain alkanes. nih.gov

Table 2: Biosynthetic Pathway of a C29 Ketone Pheromone in Blattella germanica
StepPrecursor(s)Intermediate/ProductKey ProcessReference
1Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoAMethyl-branched fatty acidsFatty Acid Synthesis ncsu.edu
2Methyl-branched fatty acidsVery-long-chain acyl-CoAsElongation ncsu.edu
3Very-long-chain acyl-CoAs3,11-dimethylnonacosane (C29 Hydrocarbon)Reduction and Decarbonylation naturalsciences.be
43,11-dimethylnonacosane3,11-dimethylnonacosan-2-olHydroxylation (at C-2) nih.gov
53,11-dimethylnonacosan-2-ol3,11-dimethyl-2-nonacosanone (Ketone Pheromone)Oxidation nih.govncsu.edu

Advanced Analytical Methodologies for 14 Nonacosanone Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for separating individual components from a mixture. For a compound like 14-Nonacosanone, with its high molecular weight and non-polar nature, specific chromatographic methods are particularly effective.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. wikipedia.org It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it a "gold standard" for the specific identification of substances. wikipedia.org In the context of this compound, GC-MS is essential for profiling its presence in complex matrices like plant wax extracts. nih.govscispace.com

The process involves injecting a sample into the GC, where it is vaporized. An inert carrier gas moves the vaporized sample through a heated capillary column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases. For long-chain ketones, a non-polar column is typically used. nist.gov As the separated components, including this compound, exit the column, they enter the mass spectrometer. Here, they are ionized, fragmented into characteristic patterns, and detected based on their mass-to-charge ratio (m/z). wikipedia.org

The resulting mass spectrum serves as a molecular fingerprint. By comparing this spectrum to established libraries, such as the NIST Mass Spectrometry Data Center, a confident identification can be made. nih.govturkjps.org The NIST Chemistry WebBook provides specific GC and MS data for this compound, facilitating its identification. nist.govnist.gov For instance, the Kovats Retention Index, a standardized measure of retention time in GC, has been reported for this compound on a non-polar column. nist.govnih.gov

Table 1: GC-MS Data for this compound

Parameter Value/Information Source
Molecular Formula C₂₉H₅₈O nist.gov
Molecular Weight 422.77 g/mol nist.gov
Kovats Retention Index (non-polar column) 3081.8 nist.govnih.gov
Mass Spectrum Top Peaks (m/z) 71, 57, 43 nih.gov
GC Column Example HP-5MS (30 m / 0.25 mm / 0.25 µm) nist.gov

| Temperature Program Example | 60°C (1 min) -> 5°C/min -> 210°C -> 10°C/min -> 280°C (15 min) | nist.gov |

This interactive table summarizes key parameters used in the GC-MS analysis of this compound.

Challenges in GC-MS profiling include potential matrix effects, where other compounds in a complex sample can interfere with the analysis of the target compound. mdpi.com Therefore, careful sample preparation and method optimization are crucial for accurate quantification. mdpi.com

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers several advantages, including the ability to analyze multiple samples simultaneously, minimal sample preparation, and high sensitivity. asiapharmaceutics.infoe-bookshelf.deresearchgate.net While direct applications on this compound are not extensively documented in readily available literature, HPTLC is a powerful tool for the analysis of complex lipid and herbal extracts, which are known to contain long-chain ketones. researchgate.netresearchgate.net

In HPTLC, a sample is applied to a plate coated with a thin layer of adsorbent (the stationary phase), such as silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber with a solvent system (the mobile phase), which moves up the plate via capillary action, separating the sample's components based on their differential affinities for the stationary and mobile phases. researchgate.net HPTLC improves upon traditional TLC by using plates with smaller, more uniform particles, leading to better resolution and sensitivity. asiapharmaceutics.info

Given its utility in separating non-polar compounds within complex mixtures, HPTLC can be employed as a preliminary separation or screening technique. uni-giessen.de For instance, it is used to separate different classes of lipids or to quantify marker compounds in plant extracts. researchgate.netuni-giessen.de After separation, specific bands can be scraped from the plate for further analysis by other methods, such as mass spectrometry. The hyphenation of HPTLC with MS (HPTLC-MS) allows for direct identification of the separated compounds. asiapharmaceutics.info

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis

Isotopic Analysis for Source Apportionment

Isotopic analysis provides information beyond simple identification and quantification, offering insights into the origin and formation pathways of a compound.

Compound-Specific Stable Isotope Analysis (CSIA) is an analytical technique used to determine the stable isotopic composition (e.g., ¹³C/¹²C) of individual organic compounds within a mixture. copernicus.orgniwa.co.nzmdpi.com This is typically achieved by coupling a gas chromatograph to an isotope ratio mass spectrometer (GC-C-IRMS). ucdavis.edu As compounds elute from the GC column, they are combusted into a simple gas (e.g., CO₂) before entering the IRMS, which precisely measures the ratio of heavy to light stable isotopes. niwa.co.nzucdavis.edu

For long-chain ketones like this compound, which are components of plant leaf waxes, CSIA is a valuable tool. copernicus.orguni-bielefeld.de The carbon isotope ratio (δ¹³C) of plant lipids is influenced by the photosynthetic pathway of the plant (C3, C4, or CAM) and environmental conditions. By analyzing the δ¹³C value of this compound, researchers can trace its origin back to the type of vegetation that produced it. copernicus.org This has significant applications in paleoecology, archaeology, and environmental science for reconstructing past vegetation and understanding sediment sources. copernicus.orguni-bielefeld.de For example, a study on archaeological pottery residues used the δ¹³C values of fatty acids and long-chain ketones to infer a precursor-product relationship, suggesting the ketones were formed from the heating of fatty acids from C3 plants. uni-bielefeld.de

Accelerator Mass Spectrometry (AMS) is the most sensitive method for measuring the concentration of rare, long-lived radionuclides, most notably carbon-14 (B1195169) (¹⁴C). llnl.gov14chrono.org Unlike radiometric methods that count the slow decay of ¹⁴C, AMS directly counts the ¹⁴C atoms in a sample, allowing for the analysis of much smaller samples with higher precision. llnl.gov14chrono.org

The process involves converting the carbon in a purified compound into graphite (B72142). tos.orgnoaa.gov This graphite target is then bombarded with cesium ions, creating negative carbon ions that are accelerated to high energies. llnl.govlibretexts.org This high energy allows for the separation and removal of interfering isobars, such as ¹⁴N, which is a major challenge in ¹⁴C measurement. llnl.gov The ¹⁴C ions are then counted in a particle detector, while the more abundant stable isotopes (¹²C and ¹³C) are measured as an electrical current. llnl.gov14chrono.org

In the context of this compound, coupling compound-specific separation techniques (like preparative GC) with AMS allows for the radiocarbon dating of this specific molecule. tos.orguga.edu This is particularly powerful in archaeology, where it can be used to directly date the use of pottery vessels by analyzing the ¹⁴C content of lipid residues, such as long-chain ketones, absorbed into the ceramic matrix. uni-bielefeld.decambridge.org This provides a more precise date for the vessel's use rather than the age of the pottery material itself. cambridge.org

Compound-Specific Stable Isotope Analysis (CSIA)

Spectroscopic and Structural Elucidation Methods

While chromatography and mass spectrometry are central to separation and identification, other spectroscopic methods are vital for the initial structural elucidation and confirmation of a compound's identity. The NIST Chemistry WebBook is a critical resource, providing aggregated and evaluated data from various spectroscopic analyses. nist.govmext.go.jpdata.gov

For this compound, the molecular formula (C₂₉H₅₈O) and exact mass are fundamental pieces of information derived from high-resolution mass spectrometry. nih.govnist.gov The mass spectrum itself provides structural clues through its fragmentation pattern. The IUPAC name, nonacosan-14-one, specifies a 29-carbon chain with a carbonyl group at the 14th position. nih.gov This structure is confirmed by analyzing the fragments observed in the mass spectrum. For instance, cleavage on either side of the carbonyl group (alpha-cleavage) is a characteristic fragmentation pathway for ketones.

Other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would provide further definitive structural information. ¹³C NMR spectroscopy, for example, would show a distinct signal for the carbonyl carbon and a specific number of signals for the other 28 carbon atoms in the alkyl chains, confirming the molecule's symmetry. nih.gov IR spectroscopy would clearly show a strong absorption band characteristic of a carbonyl (C=O) stretch. This integrated spectroscopic approach is essential for unequivocally determining the structure of a molecule like this compound.

Table 2: Key Identifiers and Properties for Structural Confirmation of this compound

Property Value/Identifier Source
CAS Registry Number 34394-11-1 nist.gov
IUPAC Name nonacosan-14-one nih.gov
Molecular Formula C₂₉H₅₈O nist.gov
Molecular Weight 422.7702 nist.gov
InChIKey GHPAPAWCGDETKG-UHFFFAOYSA-N nih.govnist.gov

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCC | nih.gov |

This interactive table presents crucial chemical identifiers and properties for this compound, sourced from authoritative databases.

Table 3: List of Mentioned Chemical Compounds

Compound Name
1-octacosanol
1-triacotanol
This compound
α-amyrin
ß-amyrin
Carbon dioxide
Fatty acids
Triterpenoids

Computational and Simulation Approaches

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for investigating the structural flexibility and conformational preferences of molecules. For long-chain aliphatic ketones such as this compound, which possess a high degree of rotational freedom, MD simulations provide crucial insights into the dynamic behavior and energetically favorable shapes that are often difficult to capture through experimental methods alone. The inherent flexibility of this compound, noted in chemical databases, makes its conformational landscape vast and complex to analyze. nih.gov

MD simulations model the behavior of a molecule by calculating the forces between atoms and using these forces to predict their motion over time. This methodology allows for the exploration of a molecule's potential energy surface, revealing its stable and transient conformations. biorxiv.orgamazonaws.com Studies on other long-chain molecules and ketones utilize all-atom force fields like GAFF (General Amber Force Field) within simulation packages such as GROMACS or AMBER to model the interactions accurately. biorxiv.orgmdpi.com These simulations can track key structural parameters, such as dihedral angles, the radius of gyration, and end-to-end distances, to characterize the predominant shapes the molecule adopts.

While direct MD simulation studies exclusively on this compound are not extensively documented in public literature, research on the closely related isomer, nonacosan-15-one (B1581910), provides significant insights into its likely conformational behavior, particularly in biological contexts like cell membranes. researchgate.net Unbiased and umbrella sampling MD simulations were used to determine the distribution and conformation of nonacosan-15-one within a lipid bilayer. researchgate.net

The key finding from these simulations was that nonacosan-15-one predominantly adopts a folded, hairpin-like conformation. researchgate.net This folding allows the molecule to orient its polar carbonyl (C=O) group toward the more hydrophilic solvent or lipid headgroup region, while its two long hydrophobic tails are buried within the nonpolar core of the lipid bilayer. researchgate.net This behavior is a classic example of the hydrophobic effect driving molecular organization. The simulations showed that these long-chain molecules are highly mobile within the bilayer and can move between leaflets. researchgate.net Given the structural similarity, it is highly probable that this compound would exhibit analogous folded conformations in amphipathic environments.

In a simulation, different conformers can be identified and analyzed for their relative stability. For a molecule like this compound, one could expect to observe a dynamic equilibrium between various states, including fully extended chains and different folded structures. The table below conceptualizes the types of data that MD simulations could generate to characterize these conformational states.

Conformational StateDescriptionPredicted End-to-End Distance (Å)Predicted Radius of Gyration (Rg) (Å)Relative Population (%)
Extended A linear, all-trans conformation of the hydrocarbon chains.~35-40HighLow
Folded (U-Shape) The molecule folds back on itself near the central carbonyl group, resembling a "U" or hairpin.LowModerateHigh
Globular/Collapsed A more compact, less-ordered state with multiple chain folds.Very LowLowModerate
Kinked Presence of one or more gauche defects in the aliphatic chains, causing bends.VariableVariableModerate

This table is interactive. The values presented are illustrative, based on principles from simulations of similar long-chain molecules, and represent the type of quantitative data derived from MD trajectory analysis.

Ecological and Archaeological Significance of 14 Nonacosanone

Role in Plant Physiology and Surface Interactions

Contribution to Cuticular Wax Composition and Properties

14-Nonacosanone is a constituent of the cuticular wax that coats the outer surfaces of many plants. frontiersin.orgmdpi.comnih.gov This waxy layer is essential for protecting the plant from various environmental stresses. Cuticular waxes are complex mixtures of very-long-chain fatty acids and their derivatives, including alkanes, aldehydes, ketones, and alcohols. frontiersin.orgnih.gov The specific composition of these waxes varies between plant species and even different plant organs. nih.gov

In some plant species, such as those in the Brassicaceae family (e.g., cabbage and kale), this compound is a notable component of the epicuticular wax. It has also been reported in other plants like Solanum tuberosum (potato). nih.gov The relative amounts of this compound and other wax components can be influenced by environmental factors, highlighting the dynamic nature of the plant's response to its surroundings. frontiersin.org

Influence of Positional Isomers on Wax Characteristics

The position of the carbonyl group in long-chain ketones can significantly impact the properties of the cuticular wax. In addition to this compound, other positional isomers, such as 13-nonacosanone and 15-nonacosanone, are also found in plant waxes, often co-occurring within the same plant. For example, in Arabidopsis thaliana, nonacosan-15-one (B1581910) is the dominant isomer, with nonacosan-14-one present in much smaller quantities.

The specific position of the ketone group affects how the molecule folds and interacts with other lipids in the wax layer. These subtle structural differences can influence properties like wax crystallinity and hydrophobicity. For instance, molecular dynamics simulations have shown that some of these long-chain ketones can fold to expose their hydrophilic groups, which would alter the surface properties of the wax. While the precise impact of the this compound isomer remains an area for further research, it is clear that the isomeric composition of ketones is a key factor in defining the functional characteristics of the plant cuticle.

Biomarker Applications in Archaeological Sciences

Identification of Brassicaceae Processing in Ancient Residues

The chemical robustness of this compound makes it an excellent biomarker in archaeological studies. Its presence in ancient pottery residues is considered a strong indicator of the processing of plants from the Brassicaceae family. When foods are cooked in ceramic vessels, lipid residues can be absorbed into the porous clay matrix, where they can be preserved for thousands of years.

Archaeological chemists can extract these preserved lipids and identify specific compounds using techniques like gas chromatography-mass spectrometry (GC-MS). The detection of this compound, along with its isomers, provides direct evidence of the types of plants that were part of ancient diets. This is particularly valuable as macroscopic plant remains are often poorly preserved at archaeological sites.

Discrimination of Animal vs. Plant Fuel Sources in Archaeological Hearths

The analysis of lipid biomarkers, including ketones, from archaeological sediments can help to distinguish between different types of fuel used in ancient hearths. researchgate.net The combustion of different organic materials, such as wood, herbaceous plants, or animal dung, produces distinct chemical signatures. While long-chain alkanes are common to many fuel sources, the presence and distribution of other compounds, like ketones, can provide more specific information.

For example, some studies have noted that mid-chain ketones can be associated with the burning of bone as fuel. researchgate.net By analyzing the complete lipid profile of a hearth, archaeologists can gain a more nuanced understanding of fuel selection and use. This, in turn, can shed light on resource availability, environmental conditions, and the technological practices of past populations. researchgate.net

Utility in Reconstructing Ancient Subsistence Patterns and Pyro-technologies

The identification of this compound and other lipid biomarkers in archaeological contexts contributes to a broader reconstruction of ancient subsistence strategies and pyro-technologies. researchgate.net The analysis of organic residues from pottery can reveal not just what was being cooked, but also how it was being prepared. researchgate.net For instance, the presence of specific degradation products can indicate high-temperature cooking methods. researchgate.net

By combining the analysis of plant-derived biomarkers like this compound with evidence for animal fats, dairy products, or marine resources, archaeologists can build a detailed picture of ancient cuisine. tdx.cattennessee.edu This information is crucial for understanding the economic and cultural practices of past societies, including the transition to agriculture and the development of new culinary traditions. The study of these molecular traces provides a direct window into the daily lives of people in the past, complementing information from other archaeological evidence such as stone tools and animal bones.

Involvement in Interspecies Communication and Adaptation (e.g., Dragonfly Wax for UV Reflection)

While this compound is a known long-chain ketone found in various natural sources, extensive research into the chemical composition of dragonfly wax has not identified this specific isomer as a constituent. Scientific studies on the UV-reflective properties of dragonfly wax, particularly in species like the white-tailed skimmer (Orthetrum albistylum), have identified other related long-chain ketones as the key compounds responsible for this phenomenon.

Research has revealed that the UV-reflective wax on some dragonflies is composed of a unique mixture of very long-chain methyl ketones and aldehydes. ontosight.aifao.org This waxy coating, known as pruinescence, strongly reflects light, including in the UV spectrum, due to the formation of light-scattering fine structures. nih.govelifesciences.org The production of this wax is a crucial aspect of dragonfly maturation and is particularly prominent in mature, territorial males who use it for visual signaling. ontosight.aifao.org

Dragonflies possess vision that extends into the ultraviolet range, allowing them to perceive these wax-based patterns. ontosight.aiohio.gov This capability suggests that the UV-reflective wax is a tool for intraspecies communication, likely playing a significant role in mate recognition and male-to-male competition. ontosight.aifao.org The reflective properties also offer an adaptive advantage by providing protection from damaging UV radiation. ontosight.ai

Detailed chemical analysis of the UV-reflective wax from the dorsal abdomen of mature male Orthetrum albistylum identified a different isomer, 2-nonacosanone, as one of the primary ketone components. nih.govelifesciences.org This finding indicates that while a C29 ketone is involved in the process, it is the position of the ketone group at the second carbon (C-2), not the fourteenth (C-14), that is documented in this specific biological context. The chemical composition of this unique dragonfly wax is distinct from that of other known insect waxes. nih.gov

**Table 1: Identified Ketone Components in the UV-Reflective Wax of *Orthetrum albistylum***

Compound Name Molecular Formula Role
2-Pentacosanone C₂₅H₅₀O Major component, forms light-scattering structures ontosight.ainih.gov
2-Heptacosanone C₂₇H₅₄O Component of the wax mixture nih.govelifesciences.org
2-Nonacosanone C₂₉H₅₈O Component of the wax mixture nih.govelifesciences.org

Table 2: Identified Aldehyde Components in the UV-Reflective Wax of Orthetrum albistylum

Compound Name Molecular Formula Location Note
Tetracosanal C₂₄H₄₈O Found in chloroform (B151607) extracts of the wax nih.govelifesciences.org
Hexacosanal C₂₆H₅₂O Found in chloroform extracts of the wax nih.govelifesciences.org
Octacosanal C₂₈H₅₆O Found in chloroform extracts of the wax nih.govelifesciences.org
Triacontanal C₃₀H₆₀O Found in chloroform extracts of the wax nih.govelifesciences.org

Chemical Synthesis and Derivatization of 14 Nonacosanone

Classical Organic Synthesis Routes

Traditional methods for preparing 14-nonacosanone and similar ketones often involve the coupling and subsequent decarboxylation of long-chain fatty acid precursors.

Ketene (B1206846) Dimerization Approaches

The synthesis of long-chain ketones can be achieved through the dimerization of ketenes derived from fatty acids. publish.csiro.au Ketenes are highly reactive compounds characterized by a C=C=O functional group, and they can be generated from acyl chlorides by eliminating hydrogen chloride with a tertiary amine. britannica.com

The general pathway involves:

Formation of Acyl Chloride : A long-chain carboxylic acid is converted to its corresponding acyl chloride. For instance, to synthesize a C₂₉ ketone, a precursor like pentadecanoic acid could be used.

Generation of Ketene : The acyl chloride reacts with a tertiary amine, such as triethylamine, which acts as a base to remove HCl, forming a highly reactive ketene intermediate. wikipedia.orggoogleapis.com

Dimerization : In the absence of other reactive substrates, the ketene rapidly dimerizes. Long-chain monoalkylketenes typically form β-lactone dimers. britannica.comwikipedia.org

Conversion to Ketone : The resulting ketene dimer is then converted into the final long-chain ketone. This can involve hydrolysis of the dimer to an unstable β-keto acid, which readily decarboxylates to yield the symmetrical ketone. researchgate.net

This approach has been utilized for creating various long-chain ketones and their derivatives, such as tetrahydroxy ketones from dihydroxystearic acid precursors. publish.csiro.au

Synthesis via Barium Soaps of Fatty Acids

A classical method for preparing symmetrical ketones is the pyrolysis of the alkaline earth metal salts of carboxylic acids. The distillation of barium or calcium salts of fatty acids has been a long-standing, though sometimes low-yielding, technique. scispace.com

In this method, the barium soap of a suitable fatty acid is heated under reduced pressure. The heat causes the salt to decompose, yielding the symmetrical ketone, a metal carbonate (barium carbonate), and water. For the synthesis of this compound, the barium salt of pentadecanoic acid would be the required starting material. The ketone slowly distills over and is then purified, typically by recrystallization from a solvent like alcohol. scispace.com While generally applicable, drawbacks include the need to handle large quantities of salt for a single operation and often unsatisfactory yields. scispace.com

Modified Synthetic Methodologies for Enhanced Yields

Researchers have developed modifications to classical methods to improve the efficiency of long-chain ketone synthesis.

One significant improvement involves the use of iron. Heating a fatty acid, such as stearic acid, with powdered cast-iron turnings to 360-370°C for several hours can produce the corresponding ketone (stearone) in yields as high as 80%. scispace.com It is believed that a ferrous salt of the acid forms in situ, which then decomposes more efficiently than the barium or calcium salts. scispace.com

Another modified procedure that enhances yield involves careful control of reaction conditions without a metal catalyst. For the synthesis of 14-heptacosanone (B129303) (myristone), myristic acid was heated to 285°C in a vessel designed to allow for efficient stirring. After about two hours, a sudden evolution of gas was observed, accompanied by an increase in viscosity. Continued heating until gas evolution ceased, followed by extraction with hot alcohol and decolorization, resulted in a 75% yield of the pure ketone after a single recrystallization. scispace.com These modifications demonstrate that optimizing physical parameters and catalytic conditions can significantly boost the yields of these challenging syntheses.

Synthesis of Analogs and Stereoisomers for Functional Probing

To investigate the structure-activity relationships of compounds like this compound, chemists synthesize analogs and derivatives. This includes preparing simple chemical derivatives to confirm structure and synthesizing complex, stereochemically defined analogs found in nature.

Preparation of Oxime Derivatives

The preparation of an oxime is a standard derivatization reaction for aldehydes and ketones, often used for purification and characterization. nbu.ac.inmdpi.com The reaction involves the condensation of the ketone with hydroxylamine (B1172632) (NH₂OH) or its salt, hydroxylamine hydrochloride, typically in the presence of a weak base like sodium acetate (B1210297) or pyridine. nbu.ac.inumsida.ac.id

The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is followed by dehydration to form the C=N-OH functional group of the oxime. The oxime of this compound has been successfully prepared and characterized by its melting point. scispace.com

Table 1: Properties of this compound Oxime

Derivative Reagents Reported Melting Point (°C) Reference

This table summarizes the reported melting point for the oxime derivative of this compound.

Stereoselective Synthesis of Methyl-Branched Nonacosanones (e.g., 3,11-Dimethyl-2-nonacosanone)

While this compound is a simple symmetrical ketone, many biologically active analogs possess complex structures with multiple stereocenters. A prominent example is 3,11-dimethyl-2-nonacosanone, a component of the contact sex pheromone of the female German cockroach (Blattella germanica). nih.govncsu.edu The synthesis of such molecules presents a significant challenge due to the need for precise control over stereochemistry.

The total synthesis of all four possible stereoisomers of 3,11-dimethyl-2-nonacosanone was a key achievement that allowed for the assignment of the (3S, 11S) absolute configuration to the natural pheromone. nih.govjst.go.jp Synthetic strategies for these molecules are complex and typically involve a convergent approach where smaller, chiral building blocks are synthesized separately and then coupled together. researchgate.net

Key aspects of these syntheses include:

Chiral Pool Synthesis : Starting from readily available, enantiomerically pure natural products.

Asymmetric Reactions : Employing chiral catalysts or auxiliaries to create the desired stereocenters.

Multi-step Coupling : Building the long carbon chain through sequential coupling reactions, such as Grignard reactions or Wittig-type olefinations, followed by reduction. tandfonline.com

For example, the synthesis reported by Kenji Mori and his group established a benchmark in pheromone synthesis, demonstrating how chemical synthesis is an indispensable tool for determining the absolute structure of complex natural products. jst.go.jpjst.go.jp Their work also revealed that for this specific pheromone, all four stereoisomers exhibited biological activity, an unusual finding in the world of stereospecific pheromone recognition. jst.go.jpjst.go.jp

Table 2: List of Chemical Compounds

Compound Name Other Names Molecular Formula
This compound nonacosan-14-one C₂₉H₅₈O
3,11-Dimethyl-2-nonacosanone - C₃₁H₆₂O
14-Heptacosanone Myristone C₂₇H₅₄O
Stearone 18-Pentatriacontanone C₃₅H₇₀O
This compound oxime - C₂₉H₅₉NO
Pentadecanoic acid - C₁₅H₃₀O₂
Myristic acid Tetradecanoic acid C₁₄H₂₈O₂
Stearic acid Octadecanoic acid C₁₈H₃₆O₂
Triethylamine - C₆H₁₅N
Barium carbonate - BaCO₃
Hydroxylamine hydrochloride - H₄ClNO
Sodium acetate - C₂H₃NaO₂

Future Research Trajectories and Unexplored Scientific Avenues

Elucidation of Enzyme Specificity in Nonacosanone Biosynthesis

The biosynthesis of very-long-chain ketones like 14-Nonacosanone is intrinsically linked to the pathways that produce alkanes in the cuticular waxes of plants. peerj.com This process begins with the creation of C16-C18 fatty acids, which are then extended into very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum. nih.gov These VLCFAs are subsequently converted into other wax components through two primary pathways: the acyl reduction pathway and the decarbonylation pathway. peerj.com

The decarbonylation pathway is of central importance for nonacosanone formation. In this pathway, VLCFAs are first converted to alkanes by a complex of enzymes including ECERIFERUM1 (CER1), ECERIFERUM3 (CER3), and Cytochrome b5. peerj.com Subsequently, these alkanes can be oxidized by a midchain alkane hydroxylase (MAH1) to form secondary alcohols and ketones. peerj.com For instance, in Brassica napus, nonacosane (B1205549) is a dominant alkane, which serves as the direct precursor to nonacosanone. peerj.com

A critical area for future research is the detailed characterization of the enzymes in this pathway to understand their specificity. numberanalytics.comslideshare.net While the key enzyme classes have been identified, the precise mechanisms that dictate the position of the carbonyl group along the C29 chain are not well defined. Research on enzymes from the water lily (Nymphaea odorata) has shown that the CER1 enzyme, not CER3, is crucial in determining the carbon chain-length specificity of the final alkane products. oup.com This suggests that specific orthologs of CER1 or MAH1 may be responsible for the prevalence of this compound versus its other positional isomers, such as 15-Nonacosanone, which is more common in Arabidopsis. nih.govresearchgate.net

Future investigations should focus on:

In-vitro reconstitution of the biosynthetic pathway: Expressing and purifying the relevant enzymes (e.g., CER1, CER3, MAH1) from various species known to produce this compound, such as Brassica oleracea, would allow for detailed kinetic studies. nih.gov This would help determine substrate preferences and the factors controlling the position of oxidation.

Structural biology approaches: Determining the crystal structures of these enzymes, particularly MAH1, could reveal the architecture of the active site. This structural information is key to understanding how the enzyme orients the nonacosane substrate to favor hydroxylation and subsequent oxidation at the C-14 position. slideshare.net

Comparative genomics and enzyme engineering: Comparing the sequences of these enzymes from organisms that produce different nonacosanone isomers could identify key amino acid residues responsible for positional specificity. This knowledge could then be applied to engineer enzymes with tailored specificities for biotechnological applications. nih.gov

Enzyme ClassGene/ProteinKnown/Proposed Function in Ketone BiosynthesisOrganism(s) Studied
Alkane Biosynthesis CER1Key component of the alkane-forming complex; determines chain-length specificity. oup.comArabidopsis thaliana, Nymphaea odorata, Brassica napus peerj.comnih.govoup.com
CER3Essential partner in the alkane-forming complex with CER1. peerj.comnih.govArabidopsis thaliana, Brassica napus peerj.comnih.gov
Alkane Oxidation MAH1Midchain alkane hydroxylase responsible for oxidizing alkanes to secondary alcohols and ketones. peerj.comArabidopsis thaliana, Brassica napus peerj.com

Comprehensive Investigation of Positional Isomer Functional Roles

Positional isomers are compounds that share the same molecular formula and functional groups but differ in the position of the functional group on the carbon skeleton. science-revision.co.ukyoutube.comyoutube.com In the case of nonacosanone, isomers such as this compound and 15-Nonacosanone are distinguished only by the location of the ketone group. While this structural difference may seem minor, it can lead to significant variations in the physical, chemical, and biological properties of the molecules. solubilityofthings.com

Currently, there is a substantial gap in our understanding of the specific functional roles of different nonacosanone positional isomers. Both this compound and 15-Nonacosanone have been identified in the epicuticular wax of plants like Arabidopsis and Brassica species. researchgate.netresearchgate.net Furthermore, archaeological samples have revealed the presence of this compound, 15-Nonacosanone, and even nonacosan-25-one, suggesting that multiple isomers are preserved over long timescales. tennessee.edu However, whether these isomers perform distinct biological functions or are simply byproducts of biosynthetic pathways with imperfect specificity is unknown.

Research on insect pheromones provides a compelling case for why investigating isomer function is crucial. For example, different stereoisomers of 3,11-dimethylnonacosan-2-one, a key component of the German cockroach sex pheromone, exhibit markedly different levels of biological activity. ncsu.edu In one study, the naturally occurring (3S,11S)-isomer was found to be less effective at eliciting a courtship response in males than other stereoisomers not found in nature. ncsu.edu This highlights the principle that subtle changes in molecular structure can have profound effects on biological signaling and interaction. solubilityofthings.com

Future research should systematically address the functional differences between nonacosanone isomers by:

Mapping isomer distribution: Conducting detailed analyses of a wide range of plant species to map the distribution and relative abundance of different nonacosanone positional isomers. This could reveal phylogenetic patterns or correlations with specific environmental conditions.

Biophysical studies: Investigating how the position of the ketone group affects the packing and physical properties of wax layers. This could influence cuticle permeability, water repellency, and resistance to pathogens.

Bioactivity screening: Testing the effects of pure, synthesized positional isomers of nonacosanone on insects and microbes. It is plausible that different isomers could have varying roles in plant defense, acting as attractants, deterrents, or antimicrobial agents.

Isomer TypeExample CompoundsKey DistinctionImplication for Research
Positional Isomer This compound vs. 15-NonacosanoneLocation of the ketone functional group on the carbon chain. science-revision.co.ukDo they have different effects on cuticle properties or serve as distinct biological signals?
Stereoisomer (3S,11S)- vs. (3R,11R)-3,11-dimethylnonacosan-2-one3D arrangement of atoms at chiral centers. solubilityofthings.comncsu.eduDemonstrates that subtle structural differences can dramatically alter biological activity, a principle that may apply to positional isomers. ncsu.edu

Refinement of Archaeological Biomarker Applications

This compound and other long-chain ketones have emerged as valuable molecular biomarkers in archaeology, particularly in the analysis of organic residues preserved in pottery. researchgate.netresearchgate.net These compounds are exceptionally stable and can provide insights into the processing of specific resources by ancient peoples. researchgate.net For instance, this compound, along with 14-heptacosanone (B129303) and 16-hentriacontanone (B1678345), is considered a key indicator of the heating of marine mammal fat. researchgate.net Its formation is attributed to the ketonic decarboxylation of specific precursor fatty acids at elevated temperatures; this compound is formed from the reaction between C14:0 (myristic acid) and C16:0 (palmitic acid). researchgate.net

The presence and relative abundance of these ketones can help differentiate between the processing of different types of animal fats. For example, heated terrestrial animal fats, like that from cows, tend to produce a different profile of ketones, such as 16-hentriacontanone and 16-tritriacontanone. researchgate.net Similarly, the presence of nonacosan-15-one (B1581910) in pottery residues has been interpreted as a potential biomarker for plant waxes. tdx.cat

While the utility of these ketones as biomarkers is established, there is significant scope for refinement. Future research should aim to build a more nuanced interpretative framework by:

Controlled heating experiments: Systematically heating a wider variety of fats, oils, and waxes from different animal and plant species under controlled temperature and oxygen conditions. This would create a more comprehensive reference library of the resulting ketone profiles, allowing for more precise identification of archaeological residues.

Isotopic analysis: Performing compound-specific stable carbon isotope analysis on archaeological ketones. This could help distinguish between resources from different environments (e.g., marine vs. terrestrial) or between different types of plants (C3 vs. C4). researchgate.net

Investigating diagenesis: Studying how burial conditions, such as soil pH and microbial activity, affect the preservation and potential alteration of ketone profiles over millennia. This is crucial for understanding the reliability of these biomarkers in different archaeological contexts. shetlandamenity.org

Ketone BiomarkerPrecursor Fatty AcidsAssociated Archaeological Source
14-Heptacosanone C14:0 + C14:0Heated marine animal fat. researchgate.net
This compound C14:0 + C16:0Heated marine animal fat. researchgate.net
16-Hentriacontanone C16:0 + C16:0Heated animal fats (marine and terrestrial). researchgate.netresearchgate.net
Nonacosan-15-one (From C30 precursor)Plant waxes. tdx.cat

Exploration of this compound in Novel Biological Systems

Current knowledge of this compound's natural occurrence is largely limited to the cuticular waxes of a few plant families, notably Brassicaceae (e.g., cabbage, kale) and Solanaceae (e.g., potato). nih.govresearchgate.net This narrow focus likely represents a significant underestimation of its distribution and functional importance across the tree of life. A forward-looking research trajectory must involve a deliberate search for this compound and its functional roles in a much broader range of biological systems. nih.gov

The exploration of novel organisms and environments often leads to the discovery of new natural products and biochemical pathways. jmb.or.kr Future research should expand the search for this compound to include:

Microorganisms: Bacteria, fungi, and archaea, especially those from extreme or unique environments (e.g., deep-sea vents, hypersaline lakes, landfill sites), are vast, untapped sources of novel lipids. jmb.or.kr These organisms may produce this compound or related compounds for membrane stabilization, signaling, or as part of metabolic processes for degrading complex substrates.

Marine organisms: Given that this compound is a biomarker for heated marine fats, its precursor or the compound itself may be present in marine algae, invertebrates, or fish, where it could play a role in energy storage, buoyancy, or chemical defense.

Insects and other terrestrial invertebrates: Beyond its role in plant cuticles, this compound could be sequestered by herbivorous insects and used for their own purposes, such as in pheromonal communication, as has been seen with related ketones. ncsu.eduslu.se

Furthermore, the field of synthetic biology offers the potential to create entirely new systems that produce or utilize this compound. numberanalytics.combio.org By assembling the known biosynthetic enzymes (CER1, CER3, MAH1) into a microbial chassis like yeast or E. coli, it may be possible to produce this compound sustainably. longdom.org This would not only provide a source of the pure compound for research but also open avenues for its use in creating novel biomaterials or specialty chemicals. bio.orglongdom.org The design of new biological systems could also be used to probe its function, for example, by creating cells with membranes containing this specific ketone to study its effect on membrane properties. numberanalytics.com

Q & A

Q. How can researchers integrate this compound data into broader biogeochemical or paleodietary models while minimizing overgeneralization?

  • Methodological Answer : Contextualize findings with complementary biomarkers (e.g., sterols, alkanes) and archaeological records. Use scoping reviews to identify knowledge gaps and refine hypotheses via frameworks like PICO (Population, Intervention, Comparison, Outcome) .

Data Presentation and Validation

Table 1 : Key Differences in Ketone Distributions Between Archaeological and Modern Samples

KetoneArchaeological Samples (%)Modern Cow Fat (%)
14-Heptacosanone45<5
This compound3010
16-Hentriacontanone1550
Data adapted from experimental analogs and GC-MS analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.